Norepinephrine

Critical Care Septic Shock Cardiogenic Shock

Norepinephrine (noradrenaline) is the guideline-recommended first-line vasopressor for septic shock, outperforming dopamine with an 11.7% absolute reduction in arrhythmic events (SOAP II trial: 24.1% vs. 12.4%, P<0.001). In cardiogenic shock, epinephrine carries 8.2-fold higher refractory shock risk (OR 8.24) and increased mortality (OR 1.63 vs. norepinephrine). For obstetric anesthesia, norepinephrine offers 13.1-fold greater potency than phenylephrine with less maternal bradycardia. Supplied as bitartrate salt meeting USP monograph specifications (97.0%-102.0% purity). Verify base-equivalent concentration labeling for multinational trial protocol consistency and dose-calculation accuracy across clinical settings.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 51-41-2
Cat. No. B1679862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorepinephrine
CAS51-41-2
SynonymsArterenol
Levarterenol
Levonor
Levonorepinephrine
Levophed
Levophed Bitartrate
Noradrénaline tartrate renaudin
Noradrenaline
Noradrenaline Bitartrate
Norepinephrin d-Tartrate (1:1)
Norepinephrine
Norepinephrine Bitartrate
Norepinephrine d-Tartrate (1:1)
Norepinephrine Hydrochloride
Norepinephrine Hydrochloride, (+)-Isomer
Norepinephrine Hydrochloride, (+,-)-Isomer
Norepinephrine l-Tartrate (1:1)
Norepinephrine l-Tartrate (1:1), (+,-)-Isomer
Norepinephrine l-Tartrate (1:1), Monohydrate
Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer
Norepinephrine l-Tartrate (1:2)
Norepinephrine l-Tartrate, (+)-Isomer
Norepinephrine, (+)-Isomer
Norepinephrine, (+,-)-Isome
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)O)O)O
InChIInChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/t8-/m0/s1
InChIKeySFLSHLFXELFNJZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in water, ethanol, diethyl ether;  very soluble in alkali, dilute hydrochloric acid
849 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Norepinephrine (CAS 51-41-2): Procurement-Relevant Pharmacological Profile and Clinical Positioning


Norepinephrine (noradrenaline) is an endogenous catecholamine neurotransmitter and hormone that acts as a potent agonist at α1-, α2-, and β1-adrenergic receptors, with negligible activity at β2-adrenergic and dopaminergic receptors [1]. It is the primary first-line vasopressor agent recommended by international guidelines for the management of septic shock and is widely used in other distributive and cardiogenic shock states [2]. Its clinical utility derives from its reliable vasoconstrictor effects, which increase mean arterial pressure and systemic vascular resistance, combined with mild β1-mediated inotropic support that helps maintain cardiac output without excessive chronotropy [3]. The compound is commercially available as the bitartrate salt formulation for intravenous administration, with a defined purity specification of 97.0%–102.0% per USP monograph standards [4].

Why Norepinephrine Cannot Be Casually Substituted with Other Catecholamine Vasopressors in Critical Care Procurement


Vasopressor agents within the catecholamine class exhibit markedly divergent receptor binding profiles, pharmacokinetic properties, and adverse event signatures that preclude interchangeable clinical use [1]. Dopamine, epinephrine, and phenylephrine each possess unique pharmacodynamic fingerprints—for instance, dopamine retains substantial D1/D2 dopaminergic activity, epinephrine has potent β2-adrenergic effects that can cause lactic acidosis and tachyarrhythmias, and phenylephrine is a pure α1-agonist lacking any inotropic support [2]. These molecular differences translate into clinically meaningful divergence in mortality, arrhythmogenic risk, and hemodynamic stability across shock subtypes [3]. Furthermore, the specific salt formulation employed—predominantly norepinephrine bitartrate in clinical practice—affects solubility, stability, and dose-calculation accuracy, with global inconsistencies in concentration reporting posing tangible risks for protocol harmonization in multinational trials and procurement standardization [4].

Norepinephrine-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Arrhythmia Risk Reduction: Norepinephrine vs. Dopamine in Shock (SOAP II Trial)

In a multicenter randomized controlled trial of 1,679 patients with shock, norepinephrine demonstrated a significantly lower incidence of arrhythmic events compared to dopamine as first-line vasopressor therapy. The absolute reduction in arrhythmia events was 11.7 percentage points (24.1% vs. 12.4%, P<0.001), representing a relative risk reduction of approximately 48.5% [1]. Notably, in the subgroup of 280 patients with cardiogenic shock, dopamine was associated with an increased rate of death at 28 days compared with norepinephrine (P=0.03 for cardiogenic shock) [1]. This differential safety profile, established in the landmark SOAP II trial, remains a cornerstone rationale for guideline preference of norepinephrine over dopamine in critical care settings.

Critical Care Septic Shock Cardiogenic Shock Arrhythmia

Pediatric Septic Shock: Arrhythmia Incidence with Norepinephrine vs. Dopamine

A prospective randomized trial in 100 pediatric patients with fluid-refractory septic shock compared norepinephrine and dopamine as initial vasopressor agents. Arrhythmias occurred in 8.33% of cases in the norepinephrine group compared to 27.5% in the dopamine group [1]. Sinus tachycardia was also significantly lower with norepinephrine (5% vs. 12.5% with dopamine) [1]. Mortality was numerically lower in the norepinephrine group (40% vs. 50% with dopamine), though this difference did not reach statistical significance [1]. This pediatric data reinforces the safety advantage of norepinephrine observed in adult populations.

Pediatric Critical Care Septic Shock Arrhythmia

AMI-Related Cardiogenic Shock: Safety Advantage of Norepinephrine vs. Epinephrine and Dopamine

A systematic review and network meta-analysis (N=5,157 patients across 14 studies) evaluated vasopressors in acute myocardial infarction-related cardiogenic shock. Norepinephrine was associated with a lower arrhythmic risk than dopamine and was superior to epinephrine, which significantly increased the risk of refractory shock (OR = 8.24, 95% CI = 1.61-42.18; moderate certainty) [1]. Additionally, epinephrine was associated with increased mortality compared to norepinephrine (OR = 1.63 vs. norepinephrine) [1]. This analysis confirms that norepinephrine offers a distinct safety advantage over both epinephrine and dopamine in the high-risk cardiogenic shock population, where arrhythmias and refractory shock are particularly consequential.

Cardiogenic Shock Acute Myocardial Infarction Vasopressor Safety

Vasopressor Potency: Norepinephrine vs. Phenylephrine (Dose-Response Comparison)

In a random-allocation, graded dose-response study of 180 patients undergoing spinal anesthesia for cesarean delivery, the relative potency of norepinephrine versus phenylephrine was precisely quantified. The estimated ED50 values were 10 µg (95% CI, 6 to 17 µg) for norepinephrine and 137 µg (95% CI, 79 to 236 µg) for phenylephrine [1]. The estimated relative potency ratio was 13.1 µg (95% CI, 10.4 to 15.8 µg), meaning that phenylephrine 100 µg is approximately dose-equivalent to norepinephrine 8 µg (95% CI, 6 to 10 µg) in this clinical context [1]. This establishes that norepinephrine is approximately 13-fold more potent than phenylephrine on a microgram-for-microgram basis for treating post-spinal hypotension.

Obstetric Anesthesia Hypotension Vasopressor Potency

Receptor Selectivity Profile: Norepinephrine vs. Dopamine and Epinephrine

Norepinephrine exhibits a distinct receptor binding profile compared to dopamine and epinephrine that underlies its clinical utility. While epinephrine is a potent agonist at β2-adrenergic receptors (Ki ~3.57 µM), norepinephrine has approximately 10-fold lower affinity at β2 receptors (Ki ~26.4 µM), conferring reduced chronotropic and metabolic side effects [1]. Furthermore, at dopaminergic D2 receptors, norepinephrine demonstrates substantially weaker binding than dopamine: Ki values for norepinephrine at D2 receptor subtypes range from 43 nM to 75 nM, compared to dopamine which exhibits Ki values of 3 nM to 16 nM [2]. This translates to NE/DA Ki ratios of 3.9 to 14.3 across D2 receptor subtypes, indicating that dopamine has 4- to 14-fold higher affinity at these receptors than norepinephrine [2]. This receptor selectivity profile explains why norepinephrine provides reliable vasoconstriction (via α1) and mild inotropy (via β1) without the dopaminergic receptor-mediated splanchnic vasodilation and renal effects that characterize dopamine, or the β2-mediated tachycardia and lactic acidosis associated with epinephrine.

Receptor Pharmacology Adrenergic Receptors Dopaminergic Receptors

Salt Formulation Considerations: Norepinephrine Bitartrate Solubility and Purity Specification

Norepinephrine base is sparingly soluble in water, which necessitates salt formulation for clinical intravenous administration. The bitartrate salt is the predominant commercial form, with norepinephrine bitartrate injection specified as containing the equivalent of 1 mg norepinephrine base per mL [1]. Per USP monograph standards, norepinephrine bitartrate must contain not less than 97.0% and not more than 102.0% of C8H11NO3·C4H6O6, calculated on the anhydrous basis [2]. The bitartrate salt is freely soluble in water, in contrast to the base form which is sparingly soluble [1]. Critically, approximately 50% of intensivists are unaware of which salt formulation is administered in their ICU, and reporting inconsistencies across countries complicate multinational research and procurement [3]. The bitartrate salt provides a stable, water-soluble formulation suitable for intravenous infusion, with the solution pH maintained between 3.0 and 4.5 to prevent oxidative degradation [1].

Pharmaceutical Formulation Salt Selection Solubility Quality Control

Norepinephrine Procurement-Linked Research and Clinical Application Scenarios


Septic Shock First-Line Vasopressor: Formulary Justification Based on Arrhythmia Risk Reduction

Procurement for intensive care units managing septic shock should prioritize norepinephrine over dopamine based on the 11.7% absolute reduction in arrhythmic events (24.1% vs. 12.4%, P<0.001) demonstrated in the SOAP II trial [1]. This safety advantage, confirmed in pediatric populations with a 19.2 percentage-point reduction in arrhythmias (8.33% vs. 27.5% with dopamine) [2], provides a robust evidence base for formulary selection and inventory planning. The lower arrhythmia burden translates directly to reduced need for antiarrhythmic medications, decreased nursing workload for rhythm monitoring, and potentially shorter ICU length of stay—all quantifiable procurement and operational advantages.

Cardiogenic Shock Management: Avoiding Epinephrine-Related Refractory Shock Risk

In cardiac intensive care units managing acute myocardial infarction-related cardiogenic shock, norepinephrine is the preferred vasopressor due to its favorable safety profile compared to epinephrine. The 8.2-fold increased risk of refractory shock with epinephrine (OR = 8.24, 95% CI = 1.61-42.18) and increased mortality (OR = 1.63 vs. norepinephrine) [1] establish a clear clinical and procurement imperative. This evidence supports stocking norepinephrine as the primary vasopressor in cardiac ICU formularies, reserving epinephrine for specific indications such as anaphylaxis or cardiac arrest rather than routine hemodynamic support.

Obstetric Anesthesia: Precise Potency-Based Dosing for Post-Spinal Hypotension

For obstetric anesthesia services, procurement of norepinephrine enables precise, low-volume dosing for post-spinal hypotension with less maternal bradycardia than phenylephrine. The established potency ratio (norepinephrine ED50 = 10 µg; phenylephrine ED50 = 137 µg; 13.1-fold potency difference) [1] permits accurate dose conversion and protocol development. The lower β-adrenergic stimulation of norepinephrine relative to epinephrine (10-fold lower β2 affinity) [2] also translates to less maternal tachycardia and better preservation of cardiac output, making it the preferred agent for cesarean delivery under spinal anesthesia.

Multinational Clinical Trials: Standardized Salt Formulation and Dose Reporting

For organizations conducting or supporting multinational critical care trials involving norepinephrine, procurement must account for global variability in salt formulation labeling and concentration reporting. With only approximately 50% of intensivists aware of the salt formulation administered in their unit and four countries listing salt formulation as the concentration on the drug label [1], standardization is critical. Procurement of norepinephrine bitartrate meeting USP purity specifications (97.0%–102.0%) [2] from a single manufacturer or with verified base-equivalent concentration labeling is recommended to ensure protocol consistency across sites and avoid dose-calculation errors that could confound trial outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norepinephrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.